
5-Bromo-4-chloronicotinic acid
Overview
Description
5-Bromo-4-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Mechanism of Action
Target of Action
5-Bromo-4-chloronicotinic acid is a unique chemical compound with a molecular weight of 236.45 . .
Mode of Action
It is known that nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Biochemical Pathways
It is known that nicotinic acid and its derivatives play a crucial role in many vital processes within the bodies of living organisms .
Pharmacokinetics
According to the data available, this compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Kp (skin permeation) of -6.54 cm/s .
Result of Action
It is known that nicotinic acid and its derivatives have been used for many years to reduce high levels of fats in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the bromination of 4-chloronicotinic acid using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like thionyl chloride under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products:
- Substitution reactions can yield various substituted nicotinic acid derivatives.
- Coupling reactions can produce biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-4-chloronicotinic acid has the following chemical characteristics:
- Molecular Formula : C₆H₃BrClNO₂
- Molecular Weight : 236.45 g/mol
- IUPAC Name : 5-bromo-4-chloropyridine-3-carboxylic acid
The compound features a pyridine ring substituted with bromine and chlorine atoms, enhancing its reactivity and solubility in various solvents.
Scientific Research Applications
This compound is utilized in diverse research applications:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, particularly in pharmaceutical chemistry.
Biology
- Development of Bioactive Compounds : Research indicates that derivatives of this compound exhibit high efficacy in treating diseases such as pneumonia and kidney disorders.
- Antimicrobial Properties : Studies have shown potential antimicrobial activity against various pathogens.
Medicine
- Therapeutic Applications : Derivatives have been explored for anti-inflammatory and analgesic properties, making them candidates for drug development.
Material Science
- Metal–Organic Frameworks (MOFs) : The compound is used in the synthesis of MOFs, which have applications in gas storage, separation technologies, and catalysis due to their tunable structures and high surface areas.
Case Study 1: Antimicrobial Efficacy
A series of experiments demonstrated that derivatives of this compound possess significant antimicrobial properties. The synthesized compounds were tested against common bacterial strains, showing promising results that warrant further investigation into their potential as therapeutic agents.
Case Study 2: Synthesis of N-phenylamides
Research focused on synthesizing N-phenylamides from this compound derivatives revealed the formation of thirty new compounds. These compounds were characterized using elemental analysis and spectroscopic techniques, highlighting the versatility of this compound in organic synthesis.
Comparison with Similar Compounds
- 5-Bromo-2-chloronicotinic acid
- 4-Bromo-3-chloronicotinic acid
- 5-Bromo-3-chloronicotinic acid
Comparison: 5-Bromo-4-chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Biological Activity
5-Bromo-4-chloronicotinic acid (CAS No. 20826-04-4) is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine substituents on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₄BrClN₁O₂ |
Molecular Weight | 202.01 g/mol |
Boiling Point | Not specified |
Log P (octanol-water) | 1.07 |
Solubility | High |
Absorption | High gastrointestinal absorption |
The compound's structure facilitates its interaction with various biological targets, contributing to its diverse pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in cancer research, particularly against specific cancer cell lines. For instance, studies have reported that this compound induces apoptosis in human cancer cells through the activation of caspase pathways . This apoptotic effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The compound's ability to downregulate NF-κB signaling pathways plays a critical role in its anti-inflammatory activity.
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. It has been implicated in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . These properties position it as a candidate for further investigation in neurodegenerative disease models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an alternative treatment for bacterial infections .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptotic markers, including cleaved PARP and caspase-3 activity, indicating effective induction of apoptosis at concentrations as low as 10 µM .
Properties
IUPAC Name |
5-bromo-4-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIMKNQTWXCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259290 | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-85-8 | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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